rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, trans
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Overview
Description
Rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, trans, is a complex organic compound primarily characterized by its intricate structural framework. This compound features a pyrrolidine ring—a five-membered nitrogen-containing ring—that's decorated with benzyl, methyl, and phenyl groups, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride typically starts from simpler organic compounds, often using chiral catalysts or reagents to ensure the correct stereochemistry. A common route involves the addition of a benzyl group to a pyrrolidine precursor, followed by the introduction of methyl and phenyl groups through various substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to ensure the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes developed in the laboratory. This often requires large-scale reactors, continuous flow processes, and rigorous purification methods such as recrystallization or chromatography to ensure high yield and purity. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid in a suitable solvent.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Each of these reactions can modify different parts of the molecule, potentially leading to a variety of products.
Common Reagents and Conditions
Oxidation: : Often involves reagents like potassium permanganate or chromium trioxide, typically in acidic conditions.
Reduction: : Commonly performed using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions may involve reagents such as sodium hydride or alkyl halides under basic conditions.
Major Products
The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes. Substitution reactions often produce derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has found numerous applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its interactions with biological molecules and potential as a ligand for proteins or enzymes.
Medicine: : Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: : Employed in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The precise mechanism of action for rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride depends on its application. In medicinal contexts, it may interact with specific molecular targets such as receptors or enzymes, altering their activity and thereby exerting its effects. These interactions often involve binding to active sites or allosteric sites on the target molecules, modulating their function through conformational changes or direct chemical modifications.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride: : Similar structure but without the methyl group.
(3S,4R)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride: : Stereoisomer with different configuration at the chiral centers.
N-benzylpyrrolidine-2-carboxylic acid hydrochloride: : Lacks the additional phenyl and methyl groups.
Uniqueness
Rac-(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride stands out due to its specific stereochemistry and the presence of both benzyl and phenyl groups on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity.
Hope that gives you a detailed and fascinating look into this multifaceted compound!
Properties
CAS No. |
2307772-32-1 |
---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 |
Purity |
95 |
Origin of Product |
United States |
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